

# Tert-butyl pyridazin-3-ylcarbamate CAS number and molecular structure

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## Compound of Interest

Compound Name: *Tert-butyl pyridazin-3-ylcarbamate*

Cat. No.: *B143095*

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## Technical Guide: Tert-butyl pyridazin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl pyridazin-3-ylcarbamate**, a key intermediate in medicinal chemistry and drug development. The document covers its chemical identity, molecular structure, a representative synthetic protocol, and relevant chemical data.

## Core Compound Identification

**Tert-butyl pyridazin-3-ylcarbamate** is a Boc-protected form of 3-aminopyridazine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amino group, allowing for selective modifications at other positions of the molecule.

Identifier	Value
Chemical Name	tert-Butyl pyridazin-3-ylcarbamate
CAS Number	147362-90-1[1]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	195.22 g/mol
Canonical SMILES	<chem>CC(C)(C)OC(=O)NC1=CC=CN=N1</chem>

Molecular Structure:

Caption: Molecular structure of **tert-butyl pyridazin-3-ylcarbamate**.

## Synthesis of Tert-butyl pyridazin-3-ylcarbamate

The synthesis of **tert-butyl pyridazin-3-ylcarbamate** is achieved through the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O). The following protocol is based on established methods for the Boc protection of aminopyridines and related heterocycles.

## Experimental Protocol: Boc Protection of 3-Aminopyridazine

This protocol is adapted from a similar procedure for the synthesis of tert-butyl pyridin-3-ylcarbamate[2].

Materials:

- 3-Aminopyridazine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBT)

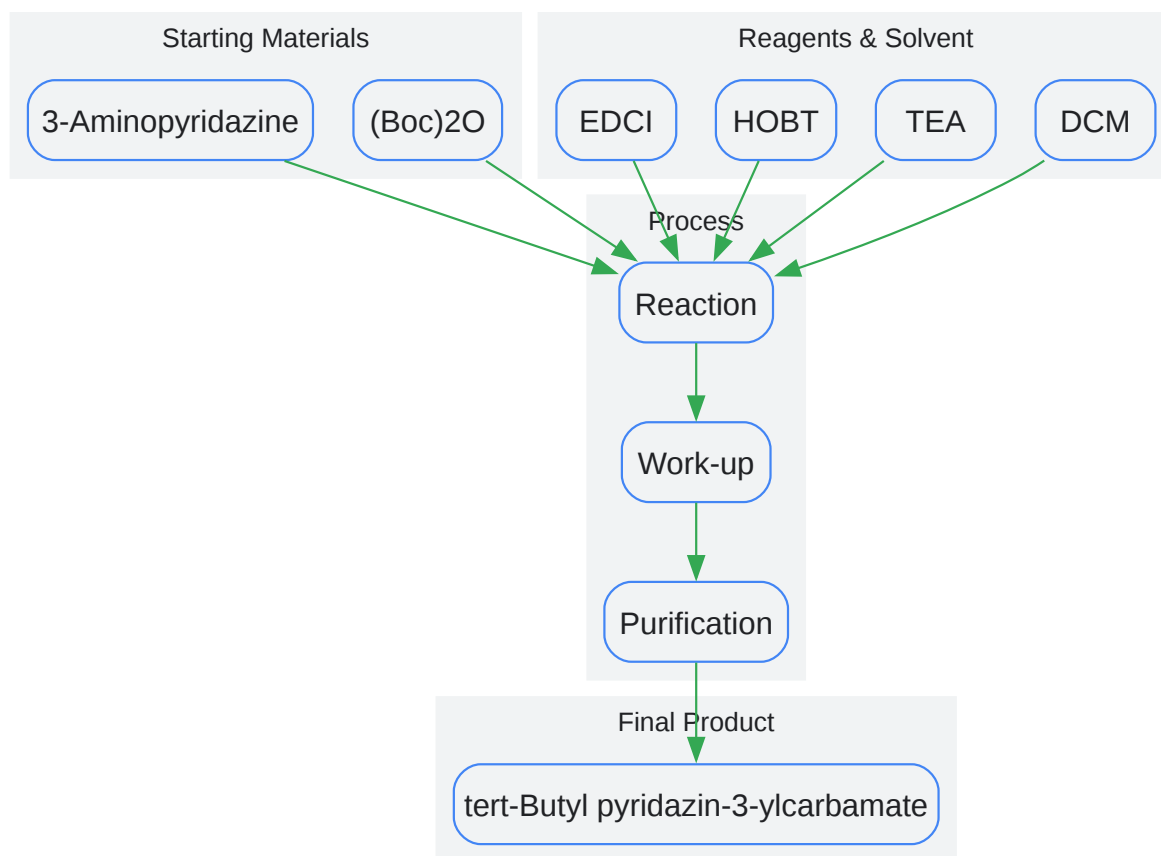
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Deionized Water
- Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in dichloromethane (DCM).
- **Addition of Reagents:** To the stirred solution at room temperature, add EDCI (3.0 eq), HOBT (0.1 eq), TEA (3.0 eq), and  $(\text{Boc})_2\text{O}$  (2.0 eq).
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridazine) is no longer visible.
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer twice with water.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure **tert-butyl pyridazin-3-ylcarbamate**.

Expected Yield: Based on analogous reactions with 3-aminopyridine, yields in the range of 80-90% can be expected[2].

## Synthesis Workflow



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Caption: Synthesis workflow for **tert-butyl pyridazin-3-ylcarbamate**.

## Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data. The NMR data is predicted based on the closely related tert-butyl pyridin-3-ylcarbamate[2].

Property	Value
Appearance	White to off-white solid
Purity	≥95%
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ)	~1.5 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), ~7.3 (m, 1H, pyridazine-H), ~7.5 (m, 1H, pyridazine-H), ~8.3 (m, 1H, pyridazine-H), ~8.6 (m, 1H, pyridazine-H)

## Applications in Drug Development

**Tert-butyl pyridazin-3-ylcarbamate** serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridazine scaffold is a common feature in many biologically active compounds. The Boc-protected amino group at the 3-position allows for various chemical transformations on the pyridazine ring, such as halogenation, cross-coupling reactions, or the introduction of other functional groups. Following these modifications, the Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized. This versatility makes it an important intermediate for creating libraries of compounds for drug discovery screening.

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## References

- 1. tert-Butyl pyridazin-3-ylcarbamate [allbiopharm.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
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